Strychnicine
Overview
Description
It is primarily obtained from the seeds of the Strychnos nux-vomica tree and related plants of the genus Strychnos . Historically, strychnine has been used as a pesticide, particularly for killing small vertebrates such as birds and rodents . It is known for its potent neurotoxic effects, which can lead to severe muscular convulsions and death through asphyxia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of strychnine has been a significant challenge for chemists due to its complex molecular structure. One notable synthetic route involves a base-mediated intramolecular Diels–Alder reaction of a tryptamine-derived Zincke aldehyde, followed by a Ru-catalyzed trans-hydrosilylation of 1,4-butynediol, and a tandem Brook rearrangement/intramolecular conjugate addition reaction . Another approach includes the use of samarium diiodide-induced cyclizations of indole-1-ylketones to construct functionalized N-heterocycles .
Industrial Production Methods: Industrial production of strychnine typically involves extraction from the seeds of the Strychnos nux-vomica tree. The seeds are ground and subjected to a series of solvent extractions to isolate the alkaloid. The crude extract is then purified through crystallization and other chemical processes to obtain pure strychnine .
Chemical Reactions Analysis
Types of Reactions: Strychnine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Strychnine can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of strychnine can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Strychnine can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of strychnine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the alkaloid .
Scientific Research Applications
Strychnine has been extensively studied for its pharmacological properties and has several scientific research applications:
Mechanism of Action
Strychnine acts as a neurotoxin by antagonizing glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction . By blocking the inhibitory neurotransmitter glycine, strychnine causes an increase in neuronal excitability, leading to severe muscle spasms and convulsions . The molecular targets involved include the glycine receptor subunits alpha-1, alpha-2, alpha-3, and beta .
Comparison with Similar Compounds
Strychnine is often compared with other indole alkaloids due to its structural complexity and pharmacological properties. Similar compounds include:
Brucine: Another alkaloid found in the seeds of the Strychnos nux-vomica tree, brucine is less toxic than strychnine but shares similar pharmacological effects.
Reserpine: An indole alkaloid used as an antihypertensive agent, reserpine has a different mechanism of action but is structurally related to strychnine.
Strychnine’s uniqueness lies in its potent neurotoxic effects and its historical significance in the study of alkaloid chemistry and pharmacology .
Properties
IUPAC Name |
15-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14(19),15,17-tetraene-12,20-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-7-6-22-14-3-2-4-15(25)20(14)24-18(27)10-16-19(21(22)24)13(9-17(22)26)12(11-23)5-8-28-16/h2-5,13,16,19,21,25H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTYENXGROJCEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=C3C=CC=C6O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871608 | |
Record name | 10-Hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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